

Spectroscopic Profile of 1,2-Dimethoxyethane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dimethoxyethane

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This technical guide provides an in-depth overview of the spectroscopic data for **1,2-dimethoxyethane** (DME), a common aprotic solvent used in a variety of chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, offering a valuable resource for identification, conformational analysis, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1,2-dimethoxyethane**. Due to the molecule's symmetry, the ^1H and ^{13}C NMR spectra are relatively simple, consisting of two distinct signals each.

^1H NMR Spectral Data

The proton NMR spectrum of **1,2-dimethoxyethane** is characterized by two singlets. The chemical shifts can vary slightly depending on the solvent used.

Assignment	Chemical Shift (δ) in CDCl_3 (ppm)[1][2]	Chemical Shift (δ) in various solvents (ppm) [3]	Multiplicity	Integration
Methoxy Protons ($-\text{OCH}_3$)	3.394	3.25 - 3.40	Singlet	6H
Ethylene Protons ($-\text{CH}_2\text{CH}_2-$)	3.545	3.45 - 3.60	Singlet	4H

^{13}C NMR Spectral Data

The carbon-13 NMR spectrum of **1,2-dimethoxyethane** also displays two signals corresponding to the two types of carbon atoms in the molecule.

Assignment	Chemical Shift (δ) in CDCl_3 (ppm)	Chemical Shift (δ) in CD_3OD (ppm)[4]	Chemical Shift (δ) in $\text{DMSO}-d_6$ (ppm)[5]	Chemical Shift (δ) in D_2O (ppm)
Methoxy Carbons ($-\text{OCH}_3$)	59.0	59.2	58.03	59.5
Ethylene Carbons ($-\text{CH}_2\text{CH}_2-$)	71.9	72.5	71.17	72.8

Infrared (IR) Spectroscopy

The infrared spectrum of **1,2-dimethoxyethane** reveals characteristic vibrational modes associated with its functional groups. The data presented below is for the neat liquid, typically acquired using an Attenuated Total Reflectance (ATR) accessory.

Wavenumber (cm ⁻¹)	Vibrational Assignment	Intensity
~2980-2830	C-H stretching (asymmetric and symmetric)	Strong
~1465	CH ₂ scissoring	Medium
~1380	CH ₃ bending	Medium
~1190	C-O-C asymmetric stretching	Strong
~1120	C-C stretching	Strong
~1085	C-O-C symmetric stretching	Strong
~850	CH ₂ rocking	Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the non-polar bonds and skeletal vibrations of the **1,2-dimethoxyethane** molecule. The Raman spectrum is sensitive to the conformational state of the molecule.[\[6\]](#)[\[7\]](#)

Raman Shift (cm ⁻¹)	Vibrational Assignment	Intensity
~2980-2830	C-H stretching	Strong
~1460	CH ₂ scissoring	Medium
~1120	C-C stretching	Strong
~850	Skeletal deformation	Strong
300-600	Conformation-sensitive bands	Medium-Weak

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **1,2-dimethoxyethane** for ^1H NMR, or 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , CD_3OD , $\text{DMSO}-d_6$) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
- For quantitative measurements, a known amount of an internal standard can be added.[\[8\]](#)[\[9\]](#)
[\[10\]](#)[\[11\]](#)

2. Instrumentation and Data Acquisition:

- The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
- Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming to achieve high resolution.
- ^1H NMR Parameters (Typical):
 - Pulse Sequence: A standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
- ^{13}C NMR Parameters (Typical):
 - Pulse Sequence: A proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds, depending on the desired level of quantitation.

- Number of Scans: 128-1024, due to the lower natural abundance of ^{13}C .

3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phase-corrected and baseline-corrected.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy (ATR Method)

1. Sample Preparation:

- For Attenuated Total Reflectance (ATR) FTIR, no specific sample preparation is needed for a liquid like **1,2-dimethoxyethane**.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

2. Instrumentation and Data Acquisition:

- A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal) is used.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.
- Sample Spectrum: A small drop of **1,2-dimethoxyethane** is placed onto the ATR crystal, ensuring complete coverage.
- The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.
- Resolution: A spectral resolution of 4 cm^{-1} is generally sufficient.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

- The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the transmittance or absorbance spectrum.
- ATR correction may be applied to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.

Raman Spectroscopy

1. Sample Preparation:

- **1,2-dimethoxyethane** can be analyzed directly as a neat liquid.
- The sample is typically placed in a glass vial or a cuvette.

2. Instrumentation and Data Acquisition:

- A dispersive Raman spectrometer is commonly used.
- Excitation Source: A monochromatic laser, such as a 514 nm Argon ion laser or a 785 nm diode laser, is used for excitation.[6]
- Sample Illumination: The laser is focused onto the liquid sample.
- Signal Collection: The scattered light is collected, typically at a 90° or 180° (back-scattering) geometry.
- Rayleigh Filtering: A notch or edge filter is used to remove the intense Rayleigh scattered light.
- Dispersion and Detection: The Raman scattered light is dispersed by a grating and detected by a sensitive detector, such as a CCD camera.
- Spectral Resolution: A resolution of 1-2 cm^{-1} is often employed.[6]
- Acquisition Time and Accumulations: The exposure time and number of accumulations are adjusted to achieve an adequate signal-to-noise ratio.

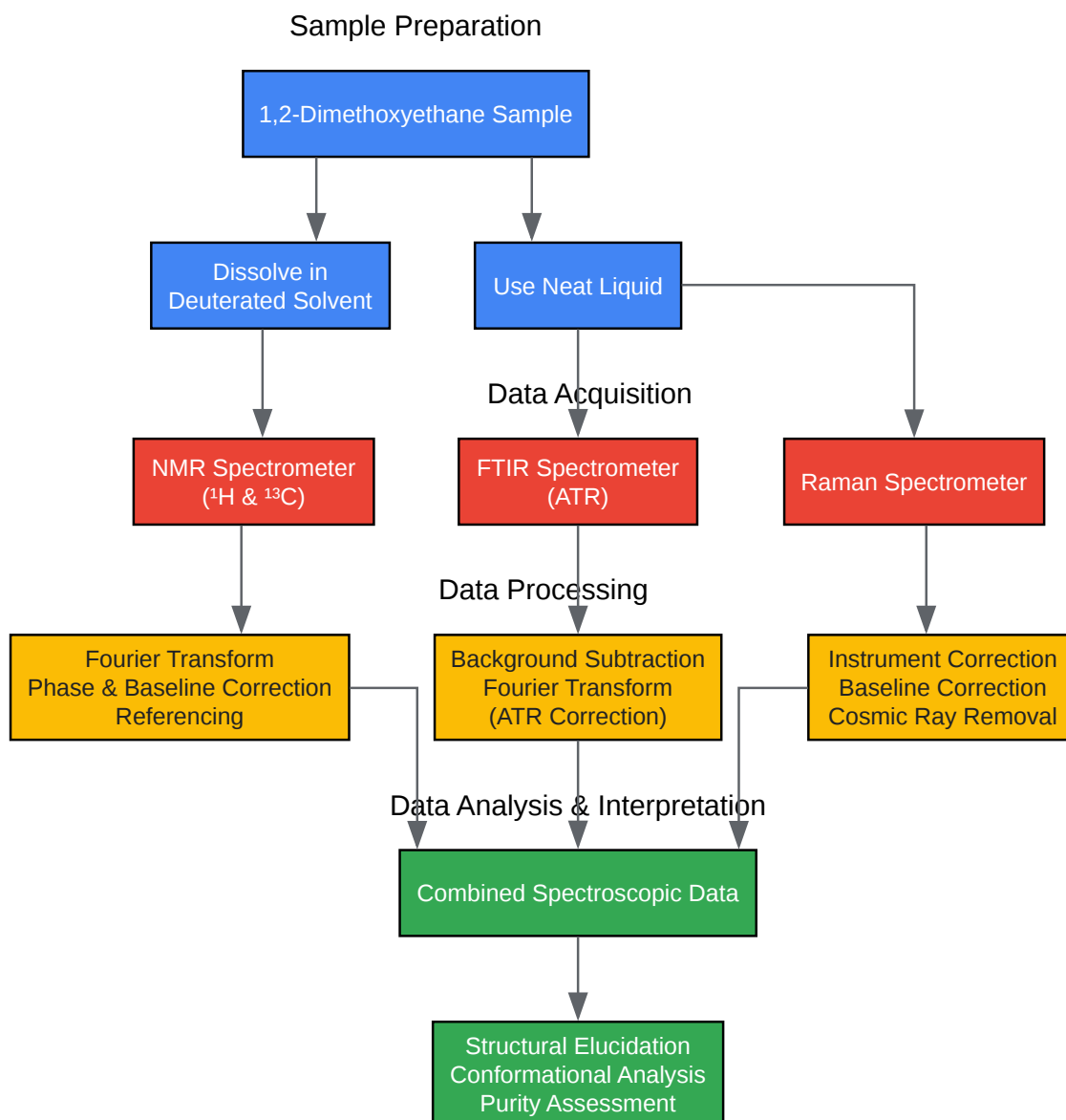
3. Data Processing:

- The recorded spectrum is corrected for instrumental response and cosmic rays may be removed.
- The x-axis is converted from wavelength to Raman shift (in cm^{-1}).
- A baseline correction may be applied to remove any fluorescence background.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical substance like **1,2-dimethoxyethane**.

Spectroscopic Analysis Workflow for 1,2-Dimethoxyethane



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Caption: Workflow for the spectroscopic analysis of **1,2-dimethoxyethane**.

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